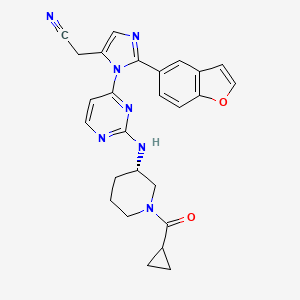
JNK3 inhibitor-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNK3 inhibitor-3 is a compound that targets the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis, inflammation, and stress responses. Due to its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, JNK3 has become a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of benzimidazole derivatives, which are modified with various aryl groups and hydroxylation to enhance potency and selectivity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
化学反応の分析
Types of Reactions
JNK3 inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential therapeutic applications .
科学的研究の応用
JNK3 inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JNK3 signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cellular apoptosis, inflammation, and stress responses.
Industry: Utilized in the development of new pharmaceuticals targeting JNK3 and related pathways.
作用機序
JNK3 inhibitor-3 exerts its effects by inhibiting the phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and inflammation. The compound interacts with the ATP-binding site of JNK3, blocking its kinase activity and subsequent signaling pathways . Additionally, this compound reduces the production of reactive oxygen species (ROS) and activates the PI3K/AKT and MAPK pathways to inhibit apoptosis .
類似化合物との比較
Similar Compounds
Tanzisertib: An orally active pan-JNK inhibitor with IC50 values of 6, 7, and 61 nM for JNK3, JNK2, and JNK1, respectively.
SR-4326: A lead compound with JNK3 inhibition activity but limited isoform selectivity.
Compound 35b: Demonstrates high JNK3 inhibition and neuroprotective effects against amyloid-beta-induced neuronal cell death.
Uniqueness of JNK3 Inhibitor-3
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold allows for specific interactions with the ATP-binding site of JNK3, making it a promising candidate for therapeutic development .
特性
分子式 |
C26H25N7O2 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
2-[2-(1-benzofuran-5-yl)-3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1 |
InChIキー |
ZBEPMOZEXLGCTF-FQEVSTJZSA-N |
異性体SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
正規SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















